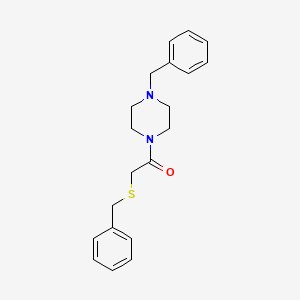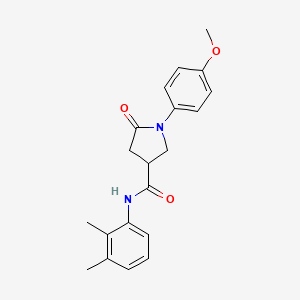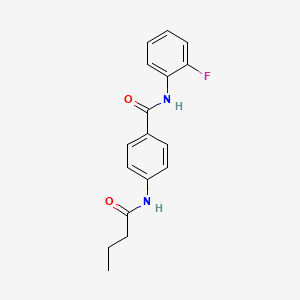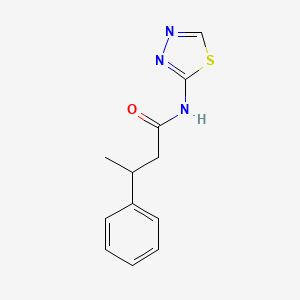
1-(4-Benzylpiperazin-1-yl)-2-(benzylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE is a chemical compound known for its unique structure and reactivity It features a piperazine ring substituted with a benzyl group and an ethanone moiety linked to a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
Thioether Formation: The benzylpiperazine is then reacted with benzyl mercaptan in the presence of a suitable catalyst to form the benzylsulfanyl derivative.
Ketone Introduction: Finally, the benzylsulfanyl derivative undergoes a Friedel-Crafts acylation with acetyl chloride to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperazine ring and benzyl groups play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-BENZYLPIPERAZIN-1-YL)ETHAN-1-ONE: Lacks the benzylsulfanyl group, making it less versatile in certain reactions.
1-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)ETHAN-1-ONE: Contains a methylsulfanyl group instead of a benzylsulfanyl group, affecting its reactivity and applications.
Uniqueness
1-(4-BENZYLPIPERAZIN-1-YL)-2-(BENZYLSULFANYL)ETHAN-1-ONE is unique due to the presence of both benzyl and benzylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-benzylsulfanylethanone |
InChI |
InChI=1S/C20H24N2OS/c23-20(17-24-16-19-9-5-2-6-10-19)22-13-11-21(12-14-22)15-18-7-3-1-4-8-18/h1-10H,11-17H2 |
InChI Key |
IVWSHQXGVUKEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-N-[5-(4-methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B11169595.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11169598.png)

![methyl [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11169602.png)

![ethyl N-[(5-chloro-2-methoxyphenyl)carbonyl]glycinate](/img/structure/B11169612.png)
![3,4,5-Triethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11169616.png)
![N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide](/img/structure/B11169617.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate](/img/structure/B11169646.png)
![[(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine](/img/structure/B11169649.png)
![2,5-dichloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B11169653.png)
![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide](/img/structure/B11169668.png)
